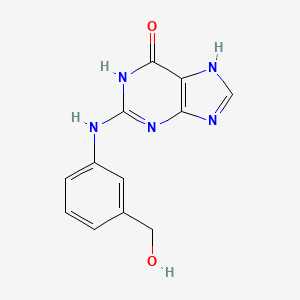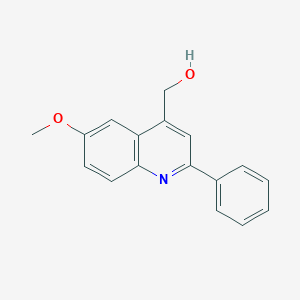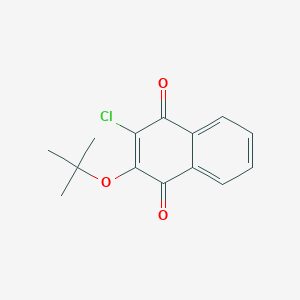
2-tert-Butoxy-3-chloronaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-butoxy)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a tert-butoxy group and a chlorine atom attached to the naphthalene ring. Naphthoquinones are known for their diverse biological activities and are widely used in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione typically involves the introduction of the tert-butoxy and chlorine groups onto the naphthalene ring. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with tert-butyl chloride and aluminum chloride to introduce the tert-butoxy group. The chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
2-(tert-butoxy)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The tert-butoxy and chlorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones.
科学研究应用
2-(tert-butoxy)-3-chloronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and cellular processes.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions. Its quinone structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent biological effects.
相似化合物的比较
Similar Compounds
- 2-tert-Butoxy-6-chloropyridine
- 2-(tert-Butoxy)pyridine
- Sodium tert-butoxide
Uniqueness
Compared to similar compounds, 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione stands out due to its unique combination of tert-butoxy and chlorine groups on the naphthalene ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
89131-25-9 |
|---|---|
分子式 |
C14H13ClO3 |
分子量 |
264.70 g/mol |
IUPAC 名称 |
2-chloro-3-[(2-methylpropan-2-yl)oxy]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO3/c1-14(2,3)18-13-10(15)11(16)8-6-4-5-7-9(8)12(13)17/h4-7H,1-3H3 |
InChI 键 |
HUIWOUSGRXECRI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


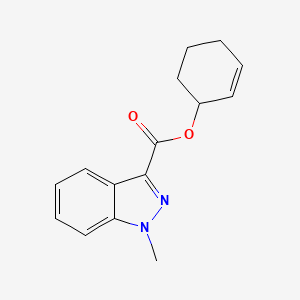
![Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride](/img/structure/B11856578.png)
![(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856583.png)


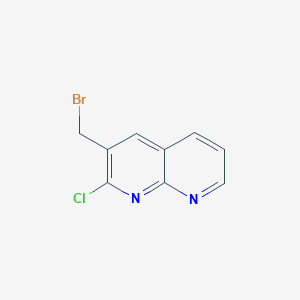
![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
![4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11856618.png)
![4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B11856620.png)
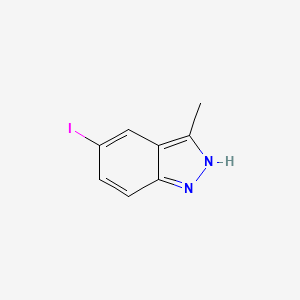
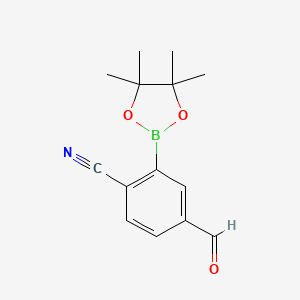
![(2-Chloro-4-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanol](/img/structure/B11856631.png)
